3-bromo-N,N-dimethylpyridin-4-amine
Overview
Description
3-Bromo-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a dimethylamino group at the fourth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethylpyridin-4-amine typically involves the bromination of N,N-dimethylpyridin-4-amine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include dehalogenated pyridines and reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylpyridin-4-amine: Similar structure but with the bromine atom at the second position.
4-Dimethylaminopyridine (DMAP): Lacks the bromine atom but has a similar dimethylamino group at the fourth position.
Uniqueness
3-Bromo-N,N-dimethylpyridin-4-amine is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-bromo-N,N-dimethylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWXPXRLCSGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468529 | |
Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-35-5 | |
Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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